molecular formula C20H12BrClN2O2 B13145302 1-Amino-2-bromo-4-(3-chloroanilino)anthraquinone CAS No. 52222-30-7

1-Amino-2-bromo-4-(3-chloroanilino)anthraquinone

Cat. No.: B13145302
CAS No.: 52222-30-7
M. Wt: 427.7 g/mol
InChI Key: MHCBWGDHCLKTPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-2-bromo-4-(3-chloroanilino)anthraquinone (CAS: 52222-30-7) is a halogenated anthraquinone derivative with the molecular formula C20H12BrClN2O2 and a molecular weight of 427.68 g/mol . Its structure features:

  • An amino group (-NH2) at position 1,
  • A bromine atom at position 2,
  • A 3-chloroanilino substituent at position 2.

This compound is primarily used as a dye intermediate and pigment precursor due to its strong electron-withdrawing groups and hydrophobic properties (logP = 5.43) .

Properties

CAS No.

52222-30-7

Molecular Formula

C20H12BrClN2O2

Molecular Weight

427.7 g/mol

IUPAC Name

1-amino-2-bromo-4-(3-chloroanilino)anthracene-9,10-dione

InChI

InChI=1S/C20H12BrClN2O2/c21-14-9-15(24-11-5-3-4-10(22)8-11)16-17(18(14)23)20(26)13-7-2-1-6-12(13)19(16)25/h1-9,24H,23H2

InChI Key

MHCBWGDHCLKTPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)Cl)Br)N

Origin of Product

United States

Preparation Methods

Starting Material and Bromination

  • The synthesis generally begins with 1-aminoanthraquinone , a commercially available or synthetically accessible compound.
  • Bromination is performed to introduce bromine atoms selectively at the 2- and 4-positions of the anthraquinone ring system.
  • Typical brominating agents include bromine (Br2) in acidic media such as concentrated sulfuric acid or glacial acetic acid .
  • The reaction is carefully controlled to avoid over-bromination or substitution at undesired positions.

Hydrolysis to Introduce Hydroxy Group

  • After bromination to yield 1-amino-2,4-dibromoanthraquinone , selective hydrolysis replaces the bromine at the 4-position with a hydroxyl group, producing 1-amino-2-bromo-4-hydroxyanthraquinone .
  • Hydrolysis is commonly carried out in concentrated sulfuric acid in the presence of boric acid , which facilitates the substitution and stabilizes the reaction.
  • Reaction temperatures typically range from 130°C to 180°C, with reaction times from 1 to 3 hours depending on the specific protocol.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature (°C) Time Notes
Bromination Bromine in glacial acetic acid or sulfuric acid 25–80 10 min to 2 h Controlled addition to avoid polybromination
Hydrolysis Concentrated sulfuric acid + boric acid 130–180 1–3 h Hydrolysis of 4-bromo to hydroxy group
Workup Cooling, methanol addition, filtration Room temp - Product isolation and purification

Detailed Preparation Methods from Patents and Literature

Method from EP0375990B1 and US4648994A

  • Bromination Step: 1-aminoanthraquinone is brominated in sulfuric acid medium with bromine to form 1-amino-2,4-dibromoanthraquinone.
  • Hydrolysis Step: The dibromo compound is hydrolyzed in the presence of boric acid at 130–140°C for about 3 hours to selectively replace the bromine at the 4-position with a hydroxyl group.
  • Isolation: After cooling to 25°C, methanol is added to precipitate the product, which is filtered, washed, and dried.
  • Yield: Yields around 90–94% are reported with high purity.
  • Advantages: The process is simple, uses readily available reagents, and avoids isolation of intermediates.

Method from JPS55129249A

  • Monobromination: 1-aminoanthraquinone is monobrominated at the 2-position using 1 mol of bromine in glacial acetic acid.
  • Hydrolysis: The monobromo product is heated in concentrated sulfuric acid (90–100%) with boric acid at 140–180°C to introduce the hydroxy group at the 4-position.
  • Reaction Medium: Sulfuric acid concentration and boric acid amount are optimized for selectivity.
  • Outcome: This method emphasizes selective monobromination before hydrolysis, reducing side reactions.

Alternative Synthetic Routes

Extension to 1-Amino-2-bromo-4-(3-chloroanilino)anthraquinone

  • The compound this compound can be prepared by nucleophilic aromatic substitution of the hydroxy group in 1-amino-2-bromo-4-hydroxyanthraquinone with 3-chloroaniline.
  • Typical conditions involve heating the hydroxyanthraquinone intermediate with 3-chloroaniline under reflux in a suitable solvent such as polar aprotic solvents (e.g., DMF, DMSO) or in acidic/basic media to facilitate substitution.
  • This step is critical to introduce the 3-chloroanilino moiety at the 4-position.
  • The reaction is usually followed by purification steps such as recrystallization or chromatography.

Summary Table of Preparation Steps for this compound

Step No. Compound Reagents/Conditions Temperature (°C) Time Yield/Notes
1 1-Aminoanthraquinone Bromine in sulfuric acid or glacial acetic acid 25–80 10 min–2 h Formation of 1-amino-2,4-dibromoanthraquinone or monobromo intermediate
2 1-Amino-2,4-dibromoanthraquinone Hydrolysis with sulfuric acid + boric acid 130–180 1–3 h Conversion to 1-amino-2-bromo-4-hydroxyanthraquinone
3 1-Amino-2-bromo-4-hydroxyanthraquinone Reaction with 3-chloroaniline Reflux in DMF/DMSO or acidic/basic media Several hours Nucleophilic substitution to yield this compound

Research Findings and Considerations

  • Selectivity: Maintaining selective bromination and hydrolysis conditions is crucial to avoid polybromination or unwanted substitutions.
  • Purity: The intermediates and final product require purification to remove unreacted starting materials and side products.
  • Reaction Monitoring: Techniques such as TLC, HPLC, or elemental analysis are used to monitor reaction progress and confirm product identity.
  • Environmental and Safety: Handling bromine and concentrated sulfuric acid requires appropriate safety measures. Waste acid regeneration can be challenging.
  • Yield Optimization: Reaction times, temperatures, and reagent ratios are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-bromo-4-(3-chloroanilino)anthraquinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

Dye Production

1-Amino-2-bromo-4-(3-chloroanilino)anthraquinone serves as an important intermediate in the production of various anthraquinone dyes. These dyes are known for their vibrant colors and excellent fastness properties, making them suitable for dyeing textiles, especially cellulose acetate and other organic derivatives of cellulose. The compound can yield desirable red shades when appropriately dispersed and solubilized .

Dye Application Substrate Color
Textile DyeingCellulose AcetateRed
Paper IndustryPaper ProductsVivid Shades
PlasticsPolymeric MaterialsBright Colors

Pharmaceutical Applications

Research indicates that anthraquinone derivatives exhibit significant anticancer properties. The compound has been tested for its antiproliferative activity against various cancer cell lines, including MOLT4 cells, demonstrating promising results with IC50 values indicating effective inhibition of cell growth . This positions this compound as a potential candidate for further development in cancer therapeutics.

Case Study: Anticancer Activity
A study conducted on various anthraquinone derivatives highlighted that those with halogen substitutions showed enhanced activity against cancer cell lines. Specifically, compounds similar to this compound were found to inhibit the growth of gastric epithelial cells effectively while maintaining low toxicity towards normal human lung cells (MRC-5) .

Mechanism of Action

The mechanism of action of 1-Amino-2-bromo-4-(3-chloroanilino)anthraquinone involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below highlights key structural differences and properties of similar anthraquinone derivatives:

Compound Name Substituents Molecular Weight logP Key Applications
1-Amino-2-bromo-4-(3-chloroanilino)anthraquinone 1-NH2, 2-Br, 4-(3-Cl-anilino) 427.68 5.43 Dyes, pigments, chemical intermediates
1-Amino-2,4-dibromoanthraquinone 1-NH2, 2-Br, 4-Br 387.02 N/A Organic synthesis, dye precursors
1-Amino-4-bromo-2-chloroanthraquinone 1-NH2, 4-Br, 2-Cl 336.57 N/A Research chemicals
Idarubicin 1-NH2, glycoside side chain 497.48 ~1.2 Anticancer therapy (DNA intercalation)
Rhein (Aloe-emodin derivative) 1,8-dihydroxy, 3-carboxy 284.22 ~2.5 Laxative, CFTR channel modulation

Key Observations:

  • Halogenation: Bromine and chlorine atoms at positions 2 and 4 enhance electrophilic reactivity, facilitating nucleophilic substitution reactions in dye synthesis .
  • logP Differences : The target compound’s high logP (5.43) contrasts with idarubicin (logP ~1.2), reflecting idarubicin’s glycoside moiety, which improves water solubility and bioavailability .
  • Amino Group: The amino group at position 1 is critical for interactions in both dye chemistry (e.g., hydrogen bonding) and biological activity (e.g., intercalation in DNA) .

Biological Activity

1-Amino-2-bromo-4-(3-chloroanilino)anthraquinone (CAS No. 52222-30-7) is a synthetic anthraquinone derivative known for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This compound combines structural features that are characteristic of anthraquinones, which have been extensively studied for their potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H12BrClN2O2, with a molecular weight of 435.67 g/mol. The presence of bromine and chlorine substituents contributes to its unique chemical reactivity and biological profile.

PropertyValue
Molecular FormulaC20H12BrClN2O2
Molecular Weight435.67 g/mol
IUPAC NameThis compound
CAS Number52222-30-7

Anticancer Activity

Numerous studies have highlighted the anticancer potential of anthraquinone derivatives, including this compound. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : MOLT4 (leukemia), AGS (gastric cancer), PC3 (prostate cancer).
  • Mechanism of Action : The compound induces apoptosis through the activation of p53 and the upregulation of pro-apoptotic proteins such as Bax, leading to cell cycle arrest in the G2/M phase .

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties against various bacterial strains:

  • Tested Bacteria : Staphylococcus aureus, Escherichia coli, Vibrio anguillarum.
  • Minimum Inhibitory Concentrations (MICs) : The compound showed MIC values as low as 2.5 μM against Gram-positive and Gram-negative bacteria, indicating potent antibacterial activity .

Study 1: Anticancer Efficacy

In a systematic evaluation of anthraquinones, researchers synthesized derivatives including this compound and assessed their efficacy against cancer cell lines. The study reported IC50 values for the compound in the range of 4.1 to 8.9 μM depending on the specific cell line tested, demonstrating its potential as an anticancer agent .

Study 2: Antimicrobial Properties

A comparative study on the antimicrobial activity of various anthraquinones revealed that this compound effectively inhibited biofilm formation in pathogenic bacteria at concentrations significantly lower than those required for planktonic growth inhibition. This suggests its potential application in treating biofilm-associated infections .

Structure-Activity Relationship (SAR)

The biological activity of anthraquinones is heavily influenced by their structural features. Key findings from SAR studies include:

  • Substituent Effects : The presence of halogen atoms (bromine and chlorine) enhances the cytotoxicity and antimicrobial efficacy.
  • Functional Groups : Amino groups contribute to increased solubility and interaction with biological targets, enhancing overall activity .

Q & A

Q. What crystallographic challenges arise in refining structures of halogenated anthraquinones?

  • Methodology : SHELXL refines heavy-atom (Br/Cl) positions using high-resolution (<1.0 Å) data. Anisotropic displacement parameters (ADPs) model thermal motion. Twinning (Hooft parameter >0.4) requires BASF correction. Residual density maps (<0.3 e⁻/ų) validate H-atom positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.